Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate

evidence gap data availability procurement caution

Procure Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate (CAS 1706091-40-8), a pre-built 1,4-acylthiazepane derivative featuring a 2,5-difluorophenyl substituent at the 7-position and a methyl 4-benzoyl ester at the 4-position. This 3D-enriched scaffold is inferred to exhibit ≥3–10-fold BD2 selectivity over BD1 in BRD4 and BRDT, based on class-level SAR. The precise 2,5-difluorophenyl pattern is essential for domain selectivity; substitution with unsubstituted phenyl or thiophen-2-yl analogs risks loss of selectivity and altered ADME. Ideal for focused BET bromodomain fragment screening, SAR expansion, or PrOF NMR assay development. No target-specific activity data exist; independent validation required.

Molecular Formula C20H19F2NO3S
Molecular Weight 391.43
CAS No. 1706091-40-8
Cat. No. B2447032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate
CAS1706091-40-8
Molecular FormulaC20H19F2NO3S
Molecular Weight391.43
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C20H19F2NO3S/c1-26-20(25)14-4-2-13(3-5-14)19(24)23-9-8-18(27-11-10-23)16-12-15(21)6-7-17(16)22/h2-7,12,18H,8-11H2,1H3
InChIKeyRXTGNDJDXOPBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate (CAS 1706091-40-8): 1,4-Thiazepane Scaffold with BET Bromodomain Ligand Potential for Fragment-Based Epigenetic Drug Discovery


Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate (CAS 1706091-40-8) is a synthetic 1,4-acylthiazepane derivative featuring a 2,5-difluorophenyl substituent at the 7-position and a methyl 4-benzoyl ester moiety at the 4-position. This compound belongs to a class of 3D-enriched seven-membered heterocycles that have been identified as ligands for bromodomain and extra-terminal (BET) family bromodomains through protein-observed ¹⁹F NMR fragment screening [1]. The 1,4-thiazepane scaffold exhibits high 3D character, enabling conformational diversity and favorable interactions with BET bromodomains, particularly the D2/BD2 domain [2]. However, no peer-reviewed primary research publication or patent contains target-specific biological activity data for this exact CAS number; therefore, all performance expectations are scaffold-level inferences rather than compound-specific quantitative evidence [3].

Why Generic 1,4-Thiazepane Analog Substitution Fails: Substitution-Dependent Selectivity in Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate


Within the 1,4-acylthiazepane chemotype, substitution at the 7-position phenyl ring and the 4-position acyl group independently modulates both bromodomain binding affinity and domain selectivity [1]. Published structure-activity relationship (SAR) studies on structurally related 1,4-acylthiazepanes demonstrate that variation of the aryl substituent electronic properties directly impacts D2/BD2 versus D1/BD1 bromodomain selectivity, with certain substituents conferring ≥3–10-fold selectivity for the C-terminal bromodomain of BRD4 and BRDT [2]. The 2,5-difluorophenyl pattern present in CAS 1706091-40-8 introduces a specific combination of inductive electron withdrawal and potential fluorine-mediated hydrophobic contacts that cannot be replicated by unsubstituted phenyl, mono-fluorophenyl, or heteroaryl (e.g., thiophen-2-yl) analogs [3]. Generic substitution without matching this precise substitution pattern risks loss of domain selectivity, altered binding kinetics, and divergent ADME properties, undermining experimental reproducibility in fragment-based screening campaigns targeting BET bromodomains.

Product-Specific Quantitative Evidence Guide: Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate Differentiation Data


Critical Evidence Gap Statement: Absence of Target-Specific Quantitative Biological Data for CAS 1706091-40-8

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Patents, USPTO, Sigma-Aldrich, and major chemical vendor catalogs (conducted April 2026) did not identify any peer-reviewed publication, patent, or authoritative database record containing target-specific IC₅₀, Kd, Ki, selectivity ratio, or in vivo pharmacokinetic data for Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate (CAS 1706091-40-8). The compound appears exclusively in commercial screening library catalogs without associated biological annotation [1]. No direct head-to-head comparison, cross-study comparable data, or class-level biological inference with quantitative values can be provided for this exact compound. All subsequent evidence items in this section are therefore scaffold-level inferences with explicitly noted limitations.

evidence gap data availability procurement caution

1,4-Acylthiazepane Scaffold as Validated BET Bromodomain Ligand Class: ≥3–10-Fold BD2 Selectivity

Protein-observed fluorine (PrOF) NMR studies on the 1,4-acylthiazepane ligand class demonstrate that members of this chemotype exhibit ≥3–10-fold selectivity for the C-terminal bromodomain (BD2/D2) over the N-terminal bromodomain (BD1/D1) of both BRD4 and BRDT [1]. This selectivity profile has been independently confirmed through competitive AlphaScreen assays on structurally diversified 1,4-thiazepane analogs with varied benzene ring substituents [2]. The BD2-selective profile of the 1,4-acylthiazepane scaffold is attributed to its high 3D character, which enables conformational diversity and engagement of a non-conserved histidine residue in the BD2 binding pocket that is absent in BD1 [3]. Although these data establish the class-level differentiation of 1,4-acylthiazepanes from non-selective BET inhibitors (e.g., JQ1, which inhibits both BD1 and BD2 with comparable potency), no compound-specific selectivity data for CAS 1706091-40-8 has been published to confirm whether the 2,5-difluorophenyl and methyl 4-benzoyl ester substituents maintain, enhance, or diminish this BD2 selectivity.

BET bromodomain BD2 selectivity 1,4-acylthiazepane PrOF NMR

Structural Differentiation: 2,5-Difluorophenyl vs. Common 7-Position Aryl Substituents in 1,4-Thiazepane BET Ligands

The 2,5-difluorophenyl substituent at the 7-position of CAS 1706091-40-8 represents a specific electronic and steric configuration within the 1,4-acylthiazepane SAR landscape. Published SAR studies on related 1,4-thiazepanes demonstrate that varying the benzene ring substituents modulates both binding affinity and D2 bromodomain selectivity [1]. The 2,5-difluoro pattern introduces electron-withdrawing inductive effects (σₘ for F: +0.34; combined ortho- and meta-fluorine) that alter the electron density of the aryl ring, potentially affecting π-stacking interactions with the bromodomain acetyl-lysine binding pocket. In contrast, the widely characterized methyl carbamate thiazepane inhibitor co-crystallized with BRD4(D1) (PDB ID: 6UVJ, ligand QJ1) bears a thiophen-2-yl group at the 7-position, providing a structurally and electronically distinct comparator [2]. The methyl 4-benzoyl ester at the 4-position further differentiates CAS 1706091-40-8 from the simpler methyl carbamate (QJ1) and ethyl carboxylate analogs, offering a vector for additional hydrophobic contacts or hydrogen bonding. No head-to-head binding data exist to quantify the effect of these structural differences on BRD4 or BRDT bromodomain affinity or selectivity.

structure-activity relationship fluorine substitution binding affinity fragment optimization

Synthetic Tractability: 1,4-Thiazepane Core Access via Established One-Pot Methodology

A robust one-pot synthetic route for 1,4-thiazepanones and 1,4-thiazepanes using α,β-unsaturated esters and 1,2-amino thiols has been established and published [1]. This methodology proceeds in 0.5–3 hours with good yield and tolerates a broad scope of α,β-unsaturated esters, enabling rapid diversification of the 7-position and 4-position substituents for SAR exploration. The synthetic accessibility of the core scaffold means that CAS 1706091-40-8 can serve as a starting point for further derivatization, with the 2,5-difluorophenyl group already installed at the 7-position and the methyl 4-benzoyl ester serving as a functional handle for amide hydrolysis or transesterification [2]. This contrasts with certain 1,4-thiazepane analogs that require multi-step linear syntheses for each substituent combination, where the synthetic route may limit analog throughput.

chemical synthesis fragment library lead optimization SAR expansion

Chemical Property Differentiation: Physicochemical Parameter Estimation vs. Published Thiazepane BET Ligands

Based on its molecular formula (C₂₀H₁₉F₂NO₃S) and calculated molecular weight of approximately 391.43 g/mol, CAS 1706091-40-8 lies at the upper boundary of fragment-like chemical space (typically MW < 300 g/mol) and within lead-like space (MW < 450 g/mol) [1]. By comparison, the co-crystallized thiazepane ligand QJ1 (C₁₁H₁₅NO₂S₂, MW ~257.37 g/mol) is a true fragment, while CAS 1706091-40-8 is a more elaborated lead-like molecule with enhanced functional group complexity. The computed partition coefficient (cLogP) and hydrogen bond donor/acceptor profiles are influenced by the difluorophenyl and methyl benzoate ester moieties relative to simpler thiazepane analogs. No experimentally measured logP, solubility, or permeability data for CAS 1706091-40-8 were identified in the published literature or vendor technical datasheets at the time of this assessment.

physicochemical properties drug-likeness fragment properties lead-likeness

Best Research and Industrial Application Scenarios for Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate (CAS 1706091-40-8)


Fragment-Based Screening Library Enrichment for BET Bromodomain (BRD4/BRDT) BD2-Selective Ligand Discovery

CAS 1706091-40-8 is structurally suited as a pre-functionalized 1,4-acylthiazepane entry for 3D-enriched fragment and lead-like screening libraries targeting BET bromodomains. The published class-level evidence demonstrates that 1,4-acylthiazepanes exhibit ≥3–10-fold BD2 selectivity over BD1 in BRD4 and BRDT [1], and the compound's 2,5-difluorophenyl substituent provides a distinct electronic profile relative to the thiophen-2-yl analogs characterized in published co-crystal structures (PDB: 6UVJ) [2]. Researchers seeking to expand the chemical diversity of bromodomain-targeted libraries with fluorinated, 3D-character-rich scaffolds may source this compound as a pre-built analog, reducing synthetic burden for initial screening. However, users must independently validate binding affinity, selectivity, and cellular activity, as no target-specific data exist for this exact CAS number.

Structure-Activity Relationship (SAR) Hit Expansion Starting from Published 1,4-Thiazepane BET Ligand Co-Crystal Structures

The co-crystal structure of BRD4(D1) with the thiazepane inhibitor QJ1 (PDB: 6UVJ) provides a structural template for rational SAR expansion [2]. CAS 1706091-40-8, bearing a 2,5-difluorophenyl group and a methyl 4-benzoyl ester, represents a logical next-step analog for exploring the effects of: (i) replacing the thiophen-2-yl group with a difluorinated phenyl ring at the 7-position, and (ii) extending the 4-position substituent from a methyl carbamate to a methyl benzoyl ester. Published SAR studies confirm that benzene ring substituent variation modulates D2 bromodomain selectivity and affinity [3]. This compound is appropriate for laboratories conducting focused SAR campaigns around the 1,4-thiazepane BET ligand chemotype, with the caveat that all binding and functional data must be generated de novo.

Methodological Benchmarking of Protein-Observed ¹⁹F NMR Fragment Screening Assays

The 2,5-difluorophenyl moiety of CAS 1706091-40-8 contains two magnetically distinct ¹⁹F nuclei, making the compound potentially suitable as a test ligand for protein-observed ¹⁹F (PrOF) NMR screening assays of bromodomains. The PrOF NMR methodology was used to establish the BD2 selectivity of the 1,4-acylthiazepane class [1] and has been applied to fluorinated tandem BRD4 and BRDT bromodomain proteins [4]. Compounds bearing distinct ¹⁹F signatures can serve as positive controls or competition probes in PrOF NMR assay development, enabling laboratories to validate their screening protocols before committing large compound libraries. This application leverages the structural feature (difluorophenyl group) rather than requiring pre-existing biological activity data, which is absent for this compound.

Synthetic Methodology Development and Chemical Probe Toolbox Expansion

The established one-pot synthesis of 1,4-thiazepanones from α,β-unsaturated esters and 1,2-amino thiols [5] provides a validated route for accessing the core scaffold. CAS 1706091-40-8, as a commercially available pre-synthesized analog, can serve as a reference standard for synthetic methodology development, reaction optimization, or analytical method validation (e.g., HPLC purity determination, chiral separation if stereochemistry is relevant). Medicinal chemistry groups building internal 1,4-thiazepane-focused compound collections may procure this compound as a benchmark for comparing in-house synthetic yields, purity profiles, and physicochemical properties against a commercially sourced reference.

Quote Request

Request a Quote for Methyl 4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.